molecular formula C7H13N3OS B1525466 2-Ethyl-3-oxopiperazine-1-carbothioamide CAS No. 1334146-05-2

2-Ethyl-3-oxopiperazine-1-carbothioamide

Cat. No.: B1525466
CAS No.: 1334146-05-2
M. Wt: 187.27 g/mol
InChI Key: VRZOAIVULKTJDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-3-oxopiperazine-1-carbothioamide (EOC) is an organic compound with the formula C7H13N3OS . It has a molecular weight of 187.27 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-ethyl-3-oxo-1-piperazinecarbothioamide . The InChI code for this compound is 1S/C7H13N3OS/c1-2-5-6(11)9-3-4-10(5)7(8)12/h5H,2-4H2,1H3,(H2,8,12)(H,9,11) .


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . The compound has a molecular weight of 187.27 .

Scientific Research Applications

Platelet Aggregation Inhibition

Research by Kitamura et al. (2001) focused on a series of 2-oxopiperazine derivatives, highlighting their potential in inhibiting platelet aggregation. This study suggests the utility of these compounds in clinical treatments of thrombotic diseases, proposing a candidate for clinical trials due to its potent inhibitory effect on platelet aggregation and a good dissociation between efficacy and bleeding side effects (Kitamura et al., 2001).

Metal Complexation

Another study by Castiñeiras et al. (2001) involved the synthesis and structural characterization of complexes with Zn(II), Cd(II), and Hg(II) halides using thiosemicarbazone derivatives. This research contributes to understanding the coordination chemistry and potential applications of these complexes in various scientific fields, such as materials science and catalysis (Castiñeiras et al., 2001).

Fungal Metabolites and Cytotoxicity

Research on the mangrove endophytic fungus Penicillium janthinellum HDN13-309 by Zhu et al. (2017) identified six new epipolythiodioxopiperazine (ETP) alkaloids. These compounds, belonging to the ETP family, were found to possess cytotoxicity against various cancer cell lines, highlighting their potential as lead compounds in the development of anticancer drugs (Zhu et al., 2017).

Autophagy and Apoptosis in Cancer Therapy

A study on 11'-deoxyverticillin A, an ETP, demonstrated its role in inducing autophagy and apoptosis in tumor cells. This research sheds light on the potential mechanisms through which ETPs can be utilized in cancer therapy, offering insights into their dual role in autophagy and apoptosis (Zhang et al., 2011).

Synthetic Strategies for ETP Alkaloids

An account by Kim and Movassaghi (2015) on the synthesis of ETP alkaloids discusses the challenges and strategies in constructing these complex molecules. Their work contributes to the field of synthetic organic chemistry, providing pathways to access these biologically active compounds for further study and potential therapeutic applications (Kim & Movassaghi, 2015).

Properties

IUPAC Name

2-ethyl-3-oxopiperazine-1-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3OS/c1-2-5-6(11)9-3-4-10(5)7(8)12/h5H,2-4H2,1H3,(H2,8,12)(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRZOAIVULKTJDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)NCCN1C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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